molecular formula C10H14N2O5 B14648556 2'-Deoxy-6-methyluridine CAS No. 42188-37-4

2'-Deoxy-6-methyluridine

Cat. No.: B14648556
CAS No.: 42188-37-4
M. Wt: 242.23 g/mol
InChI Key: CXUAUJQBLHBYCG-LKEWCRSYSA-N
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Description

2’-Deoxy-6-methyluridine is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a deoxyribose sugar moiety and a methyl group attached to the uracil base. Nucleoside analogs are widely studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-6-methyluridine typically involves the protection of the ribose moiety followed by the introduction of the methyl group at the 6-position of the uracil base. One common method starts with the protection of the hydroxyl groups of ribose, followed by the formation of the glycosidic bond with a protected uracil derivative. The final steps involve deprotection to yield the target compound .

Industrial Production Methods

Industrial production methods for nucleoside analogs like 2’-Deoxy-6-methyluridine often involve large-scale synthesis techniques that optimize yield and reduce the number of reaction steps. These methods may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-6-methyluridine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methyl group or the uracil base.

    Reduction: This reaction can reduce any oxidized forms of the compound.

    Substitution: This reaction can replace the methyl group or other substituents on the uracil base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxyl group, while substitution reactions can introduce various functional groups onto the uracil base .

Scientific Research Applications

2’-Deoxy-6-methyluridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Deoxy-6-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. This compound can inhibit enzymes involved in nucleic acid synthesis, leading to chain termination or the formation of defective nucleic acids. It can also induce mutations during replication and transcription, which can be lethal to viruses and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-6-methyluridine is unique due to its specific structural modifications, which confer distinct biological activities. Its methyl group at the 6-position of the uracil base differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and therapeutic potential .

Properties

CAS No.

42188-37-4

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1

InChI Key

CXUAUJQBLHBYCG-LKEWCRSYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O

Origin of Product

United States

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